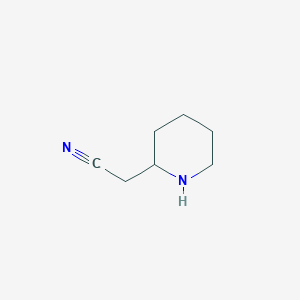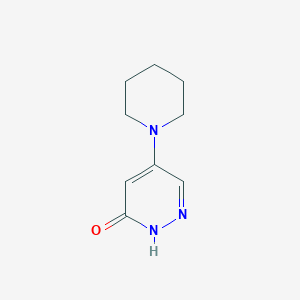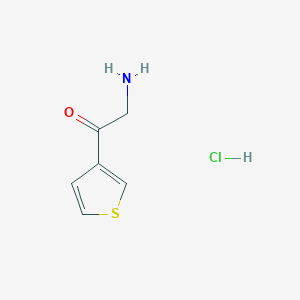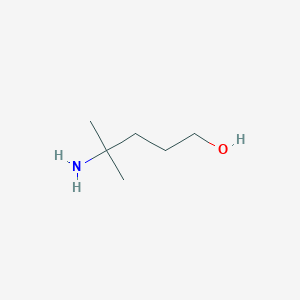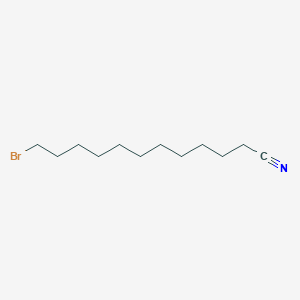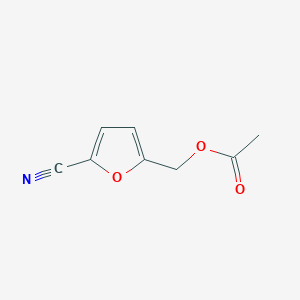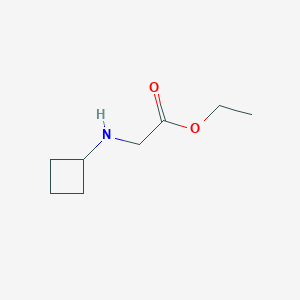
Ethyl 2-(cyclobutylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ethyl cyanoacetate derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of a modified Yamaguchi reagent for enantioselective esterification, thioesterification, amidation, and peptide synthesis. This reagent is a derivative of ethyl cyanoacetate and is used to suppress racemization in peptide bond formation. Similarly, paper reports on the synthesis of hydroxamic acids and ureas from carboxylic acids using a Lossen rearrangement mediated by an ethyl cyanoacetate derivative. The process is noted for its good yields and lack of racemization. Paper details the multi-step synthesis of quinazoline derivatives of ethyl cyanoacetate, and paper describes the synthesis of an ethyl cyanoacetate derivative with antitumor activity.
Molecular Structure Analysis
The molecular structure of ethyl cyanoacetate derivatives is explored in several papers. Paper provides X-ray analysis of quinazoline derivatives, revealing intramolecular hydrogen bonding. Paper determines the crystal structure of an antitumor ethyl cyanoacetate derivative, while paper discusses the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, another derivative, which was synthesized via Knoevenagel condensation.
Chemical Reactions Analysis
The chemical reactivity of ethyl cyanoacetate derivatives is highlighted in the papers. Paper discusses the use of a derivative in peptide bond formation, while paper shows its role in the Lossen rearrangement for the synthesis of ureas. Paper describes the recyclization of furan acetates with ethyl cyanoacetate to produce pyrrole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl cyanoacetate derivatives are indirectly inferred from the papers. For example, the solubility in different solvents and the stability of the compounds during reactions are implied in papers and . The thermal and spectral analysis of metal complexes of a thiophene derivative is discussed in paper , providing insights into the coordination chemistry and stability of these complexes.
Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Reactions
Ethyl 2-(cyclobutylamino)acetate is involved in various chemical synthesis processes. For example, it reacts with aromatic amines to give products of regioselective addition at the activated exocyclic C=C bond, forming compounds like methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates (Koz’minykh et al., 2006). Additionally, it undergoes complex reactions with dimethyl acetylendicarboxylate in the presence of triphenylphosphine to produce compounds like dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, showing significant chemical versatility (Yavari et al., 2005).
2. Biological Evaluation and Pharmacological Activities
Ethyl 2-(cyclobutylamino)acetate-related compounds show potential in biological evaluations and pharmacological activities. For example, a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates were synthesized and screened for their anti-inflammatory, analgesic, and antioxidant activities, exhibiting promising results similar to known drugs like indomethacin and aspirin (Attimarad et al., 2017).
3. Application in Organic Chemistry
This compound also finds applications in organic chemistry. For instance, it's used in the synthesis of 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate, which has been studied for its effects on memory ability in mice, highlighting its relevance in neurological research (Li Ming-zhu, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(cyclobutylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)6-9-7-4-3-5-7/h7,9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOLOFIECHQMLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1CCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10521852 |
Source


|
| Record name | Ethyl N-cyclobutylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10521852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(cyclobutylamino)acetate | |
CAS RN |
742015-31-2 |
Source


|
| Record name | Ethyl N-cyclobutylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10521852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


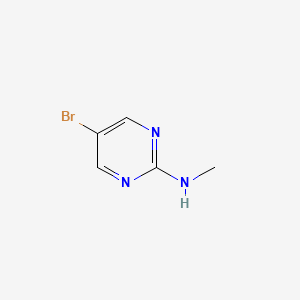

![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)
